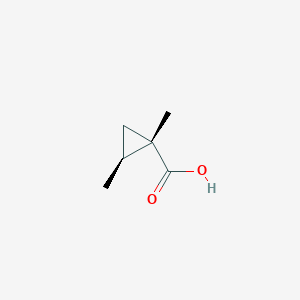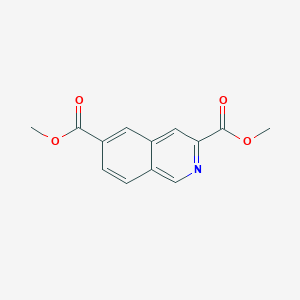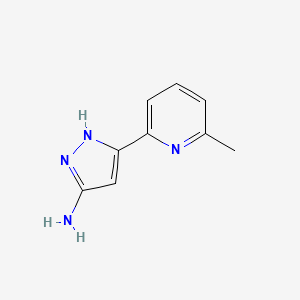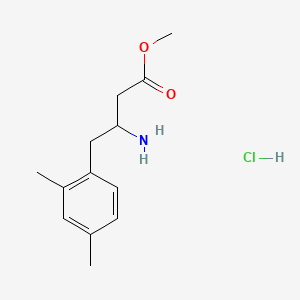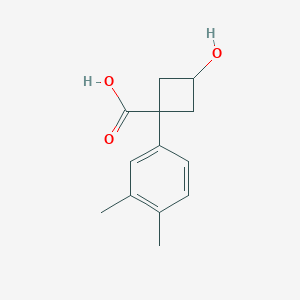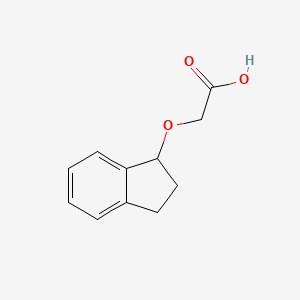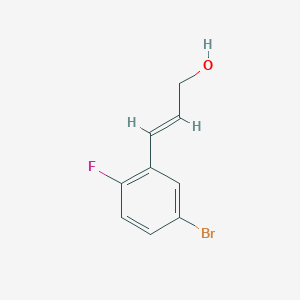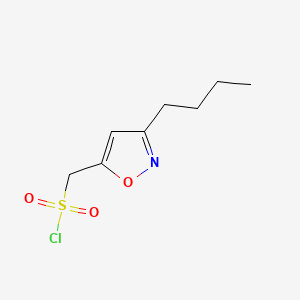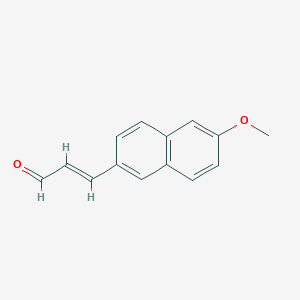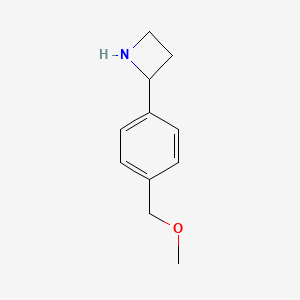
2-(4-(Methoxymethyl)phenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Methoxymethyl)phenyl)azetidine is a compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction typically proceeds under photochemical conditions, often requiring UV light to initiate the cycloaddition. The reaction conditions can vary, but common solvents include dichloromethane and acetonitrile, and the reaction is often carried out at low temperatures to control the reactivity.
Industrial Production Methods
Industrial production of azetidines can involve various methods, including cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are chosen based on the desired yield, purity, and scalability of the production process. The choice of method also depends on the availability of starting materials and the specific application of the azetidine compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Methoxymethyl)phenyl)azetidine can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
2-(4-(Methoxymethyl)phenyl)azetidine has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Methoxymethyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to modify biological molecules or to create new materials with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-(Methoxymethyl)phenyl)azetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which impart unique reactivity and stability properties. Compared to other azetidines, it may offer distinct advantages in certain applications, such as drug discovery and materials science .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
2-[4-(methoxymethyl)phenyl]azetidine |
InChI |
InChI=1S/C11H15NO/c1-13-8-9-2-4-10(5-3-9)11-6-7-12-11/h2-5,11-12H,6-8H2,1H3 |
Clave InChI |
YSQTUFWJCNSOPH-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(C=C1)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


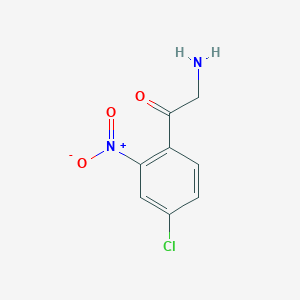
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13592061.png)


